Cas no 849095-07-4 (N-3-(aminomethyl)phenyl-N-methylacetamide)

N-3-(Aminomethyl)phenyl-N-methylacetamide is a specialized organic compound featuring both amide and aminomethyl functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure allows for selective reactivity, facilitating modifications at the aminomethyl or acetamide moieties for tailored applications. The compound’s stability under standard conditions ensures reliable handling and storage. It is particularly valued in medicinal chemistry for its potential as a building block in bioactive molecule development, including CNS-targeting drugs or enzyme inhibitors. High purity grades are available to meet rigorous research and industrial standards, ensuring reproducibility in synthetic pathways. Its balanced polarity also enhances solubility in common organic solvents, streamlining downstream processing.
N-3-(aminomethyl)phenyl-N-methylacetamide structure
849095-07-4 structure
Product name:N-3-(aminomethyl)phenyl-N-methylacetamide
CAS No:849095-07-4
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD17257565
CID:665925
PubChem ID:2760942

N-3-(aminomethyl)phenyl-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[3-(aminomethyl)phenyl]-N-methyl-
    • N-[3-(aminomethyl)phenyl]-N-methylacetamide
    • N-3-(aminomethyl)phenyl-N-methylacetamide
    • MDL: MFCD17257565
    • Inchi: 1S/C10H14N2O/c1-8(13)12(2)10-5-3-4-9(6-10)7-11/h3-6H,7,11H2,1-2H3
    • InChI Key: DPMYETDSKOTDPX-UHFFFAOYSA-N
    • SMILES: C(N(C1=CC=CC(CN)=C1)C)(=O)C

Experimental Properties

  • Density: 1.106±0.06 g/cm3(Predicted)
  • Boiling Point: 320.0±25.0 °C(Predicted)
  • pka: 8.81±0.10(Predicted)

N-3-(aminomethyl)phenyl-N-methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8073654-10.0g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4 95.0%
10.0g
$1100.0 2025-02-21
Enamine
EN300-8073654-2.5g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4 95.0%
2.5g
$321.0 2025-02-21
Enamine
EN300-8073654-1.0g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4 95.0%
1.0g
$165.0 2025-02-21
Enamine
EN300-8073654-10g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4
10g
$1100.0 2023-09-02
Enamine
EN300-8073654-0.5g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4 95.0%
0.5g
$159.0 2025-02-21
Enamine
EN300-8073654-0.1g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4 95.0%
0.1g
$145.0 2025-02-21
Enamine
EN300-8073654-0.25g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4 95.0%
0.25g
$151.0 2025-02-21
Enamine
EN300-8073654-0.05g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4 95.0%
0.05g
$139.0 2025-02-21
Enamine
EN300-8073654-5.0g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4 95.0%
5.0g
$581.0 2025-02-21
Enamine
EN300-8073654-5g
N-[3-(aminomethyl)phenyl]-N-methylacetamide
849095-07-4
5g
$581.0 2023-09-02

Additional information on N-3-(aminomethyl)phenyl-N-methylacetamide

Introduction to N-3-(aminomethyl)phenyl-N-methylacetamide (CAS No. 849095-07-4)

N-3-(aminomethyl)phenyl-N-methylacetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 849095-07-4, has garnered considerable attention due to its potential applications in drug development and biochemical research. The molecular structure of this amide derivative consists of a phenyl ring substituted with an aminomethyl group at the 3-position and a methylacetamide moiety at the other end, which contributes to its distinct chemical behavior and reactivity.

The synthesis of N-3-(aminomethyl)phenyl-N-methylacetamide involves a series of well-defined chemical reactions that highlight the compound's versatility. The process typically begins with the functionalization of the phenyl ring, where an aminomethyl group is introduced through nucleophilic substitution or other appropriate methods. Subsequently, the introduction of the methylacetamide group is achieved through condensation reactions or other synthetic pathways. These steps require precise control over reaction conditions, including temperature, pH, and catalyst selection, to ensure high yield and purity.

One of the most compelling aspects of N-3-(aminomethyl)phenyl-N-methylacetamide is its role as a building block in the synthesis of more complex pharmaceutical agents. The presence of both an amine and an amide functionality makes this compound a valuable intermediate in medicinal chemistry. Researchers have leveraged these properties to develop novel molecules with potential therapeutic applications in various disease areas, including oncology, neurology, and inflammation.

Recent studies have demonstrated the compound's utility in the development of targeted therapies. For instance, modifications to the phenyl ring or the amine group can alter its binding affinity to specific biological targets, such as enzymes or receptors. This tunability has been exploited to create derivatives with enhanced efficacy and reduced side effects. Additionally, computational modeling and molecular dynamics simulations have been employed to predict how N-3-(aminomethyl)phenyl-N-methylacetamide interacts with biological systems, providing insights into its mechanism of action.

The pharmacokinetic properties of N-3-(aminomethyl)phenyl-N-methylacetamide are also subjects of intense research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its use in clinical settings. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in characterizing these processes. These studies not only help in drug formulation but also provide data for regulatory submissions.

In addition to its pharmaceutical applications, N-3-(aminomethyl)phenyl-N-methylacetamide has shown promise in biochemical research. Its unique structure allows it to serve as a probe for studying enzyme mechanisms and protein interactions. For example, researchers have used this compound to investigate how certain enzymes catalyze reactions involving amine or amide groups. Such investigations contribute to our fundamental understanding of biological processes and can lead to the discovery of new therapeutic targets.

The future prospects for N-3-(aminomethyl)phenyl-N-methylacetamide are bright, with ongoing research aimed at expanding its applications. Innovations in synthetic chemistry continue to unlock new ways to modify this compound, enabling the creation of even more sophisticated derivatives. Furthermore, collaborations between academia and industry are fostering interdisciplinary approaches that could accelerate the translation of laboratory findings into clinical practice.

As our knowledge of biological systems grows, so does the demand for specialized compounds like N-3-(aminomethyl)phenyl-N-methylacetamide. Its versatility makes it an indispensable tool for researchers striving to develop innovative treatments for complex diseases. By staying at the forefront of chemical innovation and leveraging cutting-edge technologies, scientists can harness the full potential of this remarkable compound.

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